Tetramethylammonium hydroxide

概要

説明

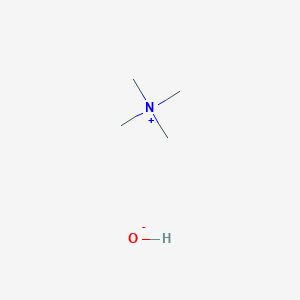

Tetramethylammonium hydroxide (TMAH), with the chemical formula (CH₃)₄N⁺OH⁻, is a quaternary ammonium hydroxide widely used in industrial and research applications. It is commonly encountered as a pentahydrate (CH₃)₄N(OH)·5H₂O (MW: 181.23 g/mol) . TMAH is highly soluble in water and polar solvents, and its strong alkaline nature (pH ~13.5 for 25% aqueous solutions) makes it valuable in semiconductor manufacturing, lignin analysis, and organic synthesis . However, it is corrosive and toxic, requiring careful handling due to risks of dermal and ocular damage .

準備方法

Synthetic Routes and Reaction Conditions: One of the earliest methods for preparing tetramethylammonium hydroxide involves the salt metathesis reaction of tetramethylammonium chloride and potassium hydroxide in dry methanol. The reaction is as follows:

N(CH3)4Cl+KOH→N(CH3)4OH+KCl

In this reaction, tetramethylammonium chloride reacts with potassium hydroxide to produce this compound and potassium chloride .

Industrial Production Methods: Industrial production of this compound can also be achieved through an electrolytic method. In this process, tetramethylammonium chloride is subjected to electrolysis in an aqueous solution to produce this compound .

化学反応の分析

Types of Reactions: Tetramethylammonium hydroxide undergoes several types of chemical reactions, including:

- It reacts with strong or weak acids to produce tetramethylammonium salts. For example:

Acid-Base Reactions: N(CH3)4OH+HCl→N(CH3)4Cl+H2O

N(CH3)4OH+CO2→N(CH3)4HCO3

Common Reagents and Conditions:

Acids: Hydrochloric acid, carbon dioxide.

Conditions: Typically, these reactions occur at room temperature and in aqueous solutions.

Major Products:

- Tetramethylammonium chloride

- Tetramethylammonium bicarbonate

科学的研究の応用

Analytical Chemistry

1.1. Thermochemolysis Reagent

TMAH is extensively used as a methylation reagent in thermochemolysis, a technique that facilitates the analysis of organic compounds. It has been employed for the detection of various organic molecules in samples such as soil, coal, and polymers. Notably, TMAH has been utilized in space exploration missions to analyze planetary environments for organic signatures, making it a critical tool for astrobiology research .

1.2. Sample Preparation

TMAH is also applied in sample preparation techniques for the analysis of complex biological and environmental samples. Its ability to enhance the extraction of analytes makes it valuable in preparing samples for gas chromatography and mass spectrometry . Recent advancements have highlighted its effectiveness in preparing samples for detecting inorganic arsenic and other contaminants .

Materials Science

2.1. Silicon Etching

In microelectronics, TMAH serves as an effective etching agent for silicon wafers, which is crucial in the fabrication of semiconductor devices. Its ability to selectively etch silicon while minimizing damage to other materials makes it a preferred choice in the industry .

2.2. Functionalized Porosity Layered Ceramics

TMAH is used in the fabrication of functionalized-porosity layered ceramics, where it acts as a dispersant and balance fluid during processing. This application enhances the mechanical properties and performance of ceramic materials .

Biological Studies

3.1. Toxicological Research

TMAH has been studied for its toxicological effects, particularly concerning dermal exposure. Case studies have documented severe health impacts, including cardiac arrest and chemical burns following exposure to TMAH solutions . These findings underscore the importance of safety protocols when handling TMAH in laboratory and industrial settings.

3.2. Microbial Production

Recent research has explored the microbial electrolysis desalination process to produce TMAH efficiently. By optimizing conditions such as concentration and voltage, significant improvements in TMAH production rates have been achieved, indicating potential for sustainable production methods .

Case Studies

作用機序

Tetramethylammonium hydroxide exerts its effects primarily through its hydroxide ion, which is highly reactive. The tetramethylammonium ion affects nerves and muscles, causing difficulties in breathing, muscular paralysis, and potentially death. It is structurally related to acetylcholine, an important neurotransmitter at both the neuromuscular junction and autonomic ganglia . The hydroxide ion damages the skin, allowing the tetramethylammonium ion to quickly enter the bloodstream, leading to severe toxicity .

類似化合物との比較

Trimethylsulfonium Hydroxide (TMSH) and Trimethylphenylammonium Hydroxide (TMPAH)

TMAH is often compared to trimethylsulfonium hydroxide (TMSH) and trimethylphenylammonium hydroxide (TMPAH) in thermochemolysis applications for planetary science and astrobiology. Key findings include:

- Efficiency : TMAH outperforms TMSH and TMPAH in releasing aromatic compounds (e.g., lignin derivatives) due to its higher methylation capability. For example, TMAH yields 20–30% more methoxy-substituted products compared to TMSH in lignin thermochemolysis .

- Sensitivity : TMPAH generates fewer interfering byproducts in gas chromatography-mass spectrometry (GC-MS) but requires higher temperatures (≥400°C) for decomposition, limiting its utility in low-energy environments .

Table 1: Thermochemolysis Performance of TMAH, TMSH, and TMPAH

| Property | TMAH | TMSH | TMPAH |

|---|---|---|---|

| Methylation Efficiency | High | Moderate | Low |

| Optimal Temp. (°C) | 300–350 | 350–400 | ≥400 |

| Byproduct Formation | Moderate | High | Low |

| Applications | Lignin analysis, planetary sampling | Limited use | High-purity GC-MS |

Source :

Tetraethylammonium Hydroxide (TEAH)

Tetraethylammonium hydroxide (TEAH) , (C₂H₅)₄N⁺OH⁻, differs from TMAH in alkyl chain length. Key distinctions:

- Thermal Stability : TEAH decomposes at lower temperatures (~200°C) compared to TMAH (~250°C), limiting its use in high-temperature processes .

- Solubility : TEAH is less soluble in water (solubility: ~15% at 25°C) than TMAH (~40% at 25°C), affecting its utility in aqueous reactions .

Tetramethylammonium Chloride (TMACl)

Tetramethylammonium chloride (TMACl), (CH₃)₄N⁺Cl⁻, shares the same cation as TMAH but has a chloride counterion. Notable differences:

- Basicity : TMACl is neutral (pH ~7 in solution), unlike the strongly basic TMAH .

- Applications : TMACl is used in DNA hybridization (as a denaturing agent) and ion-pair chromatography, whereas TMAH is preferred for alkaline etching and derivatization .

Tetrabutylammonium Hydroxide (TBAH)

Tetrabutylammonium hydroxide (TBAH) , (C₄H₉)₄N⁺OH⁻, features longer alkyl chains, leading to:

- Solubility: Lower water solubility (<5% at 25°C) but higher solubility in organic solvents (e.g., methanol, acetonitrile) compared to TMAH .

- Applications : TBAH is used in phase-transfer catalysis and electrochemical studies, while TMAH dominates in microfabrication due to its smaller cation size .

Tetramethylammonium Acetate (TMAAc)

Tetramethylammonium acetate (TMAAc) , (CH₃)₄N⁺CH₃COO⁻, is a weakly basic salt with applications in:

- Biochemistry : Buffer preparation for protein stabilization (pH 6–8 range) .

- Comparison with TMAH : TMAAc lacks strong alkalinity, making it unsuitable for etching or lignin depolymerization but safer for biological applications .

Key Research Findings

- Lignin Analysis : TMAH thermochemolysis effectively releases 4-O-etherified cinnamyl alcohols and aldehydes from lignin, with 85–90% recovery efficiency in controlled studies .

- Thermal Decomposition: TMAH decomposes at 250°C, producing trimethylamine and methanol, whereas TBAH decomposes at 180°C, releasing butene and water .

- Toxicity : TMAH has higher acute toxicity (LD₅₀ oral rat: 25 mg/kg) compared to TMACl (LD₅₀ oral rat: 1,200 mg/kg) due to its corrosive hydroxide ion .

生物活性

Tetramethylammonium hydroxide (TMAH) is a quaternary ammonium compound with significant biological activity, particularly in its interaction with the nervous system. Its structural similarity to acetylcholine allows it to act as a ganglionic stimulant, affecting neuromuscular functions and leading to severe toxicological effects. This article explores the biological activity of TMAH, including its mechanisms of toxicity, case studies, and research findings.

TMAH exerts its biological effects primarily through the tetramethylammonium ion (TMA), which interacts with nicotinic acetylcholine receptors (nAChRs). This interaction can lead to:

- Stimulation of Autonomic Ganglia : TMAH activates nAChRs, resulting in increased neurotransmitter release and subsequent stimulation of autonomic ganglia. This can cause symptoms such as muscle paralysis and respiratory failure due to overactivation of motor neurons .

- Desensitization : Prolonged exposure to TMAH can lead to desensitization of nAChRs, further complicating its toxic effects. This desensitization can result in a paradoxical reduction in neuromuscular transmission despite initial stimulation .

Toxicological Profile

The toxicity of TMAH is well-documented, with significant acute effects observed following exposure. The following table summarizes key toxicological data:

| Exposure Type | Concentration | LD50 (mg/kg) | Effects |

|---|---|---|---|

| Dermal (Rat) | 2.38% | 85.9 | Rapid respiration increase, renal impairment |

| Dermal (Rat) | 25% | 28.7 | Severe respiratory distress, cardiac arrest |

| Oral (Human Estimate) | N/A | 250-1000 | Cardiac arrest, chemical burns |

Case Studies

- Cardiac Arrest Following Dermal Exposure : A case reported a 34-year-old male who suffered cardiac arrest after dermal exposure to a 2.38% TMAH solution. Despite resuscitation efforts, he developed severe anoxic-ischemic encephalopathy and was found to have significant TMAH levels in his blood and urine .

- Fatal Occupational Exposures : Two fatal cases were documented involving workers exposed to TMAH during industrial processes. In both instances, the victims experienced rapid onset of respiratory failure and severe chemical burns, underscoring the compound's high toxicity even at lower concentrations .

Absorption and Pharmacokinetics

Research indicates that TMAH is rapidly absorbed through the gastrointestinal tract and skin:

- An in vivo study demonstrated that over 80% of administered doses could enter the bloodstream within one hour after exposure .

- The pharmacokinetic profile suggests that TMAH can lead to systemic toxicity rapidly after dermal or oral exposure.

Research Findings

Various studies have assessed the mutagenic potential and cytotoxicity of TMAH:

Q & A

Basic Research Questions

Q. How is tetramethylammonium hydroxide synthesized for laboratory use?

TMAH is synthesized via the reaction of tetramethylammonium chloride (TMACl) with potassium hydroxide in methanol, yielding TMAH and KCl. An alternative route involves alkylation of ammonium chloride with dimethyl carbonate, producing TMACl and CO₂, followed by hydroxide exchange . Hydrated TMAH is typically isolated as a solid or used as an aqueous/methanolic solution.

Q. What are the recommended safety protocols for handling TMAH in laboratory settings?

TMAH is classified as acutely toxic (dermal/oral), corrosive (skin/eyes), and hazardous to aquatic systems. Key safety measures include:

- PPE : Wear nitrile gloves, eye/face protection, and particulate respirators.

- Skin protection : Use barrier creams and avoid direct contact (median lethal dose: 25 mg/kg in mice) .

- Environmental controls : Prevent spills into drains or water systems due to aquatic toxicity .

Q. What role does TMAH play in sample preparation for elemental analysis via spectroanalytical techniques?

TMAH enables alkaline solubilization of complex matrices (e.g., biological tissues, polymers) for trace metal analysis. Methods include:

- Room-temperature incubation for gentle extraction.

- Ultrasound/microwave-assisted digestion to accelerate dissolution while preserving redox-sensitive species (e.g., metalloproteins) .

- Compatibility with ICP-MS and AAS due to low matrix interference .

Advanced Research Questions

Q. How can TMAH be optimized in microwave-assisted alkaline solubilization for complex organic matrices?

Optimization parameters include:

- Temperature : 60–90°C to balance reaction speed and analyte stability.

- TMAH concentration : 5–25% (w/v) for efficient matrix breakdown without excessive background noise.

- Irradiation time : 10–30 minutes, validated via recovery studies using certified reference materials .

Q. What analytical challenges arise in quantifying TMAH residuals in environmental samples post-biodegradation studies?

Challenges include:

- Interference from degradation byproducts (e.g., trimethylamine) during LC-MS or ion chromatography.

- Low detection limits (<1 ppm) required for compliance with aquatic toxicity thresholds.

- Matrix effects in soil/sludge samples, necessitating solid-phase extraction or derivatization .

Q. How does TMAH facilitate speciation analysis of metalloproteins compared to traditional acid digestion methods?

TMAH’s alkaline nature preserves native metal oxidation states (e.g., Fe²⁺/Fe³⁺, Cu⁺/Cu²⁺) and protein tertiary structures, enabling accurate speciation via SEC-ICP-MS. Acid digestion disrupts redox equilibria, leading to artifacts .

Q. What methodological considerations are critical when using TMAH in the synthesis of tetraalkylammonium salts for pharmaceutical applications?

Key factors include:

- Stoichiometric control to avoid excess TMAH, which can hydrolyze sensitive functional groups.

- Solvent selection : Methanol/ethanol mixtures enhance solubility of organic acids (e.g., nimesulide).

- Purity validation : TG/DSC analysis ensures absence of unreacted reagents or hydrates .

Q. How does TMAH concentration affect etching efficiency in semiconductor material processing, and how is this monitored in real-time?

- Etching rate : Linearly correlates with TMAH concentration (5–25%) but plateaus due to solution viscosity effects.

- Real-time monitoring : Near-infrared (NIR) spectroscopy tracks TMAH levels at 2.38% ±0.1% in developer blends, with analysis completed in <50 seconds .

Q. What are the limitations of using SUVA (Specific Ultraviolet Absorbance) to predict TMAH reactivity in dissolved organic carbon (DOC) studies?

SUVA (254 nm) correlates with aromaticity but fails to predict TMAH-DOC reactivity (e.g., chlorination byproduct formation). Reactivity varies by DOC source (e.g., terrestrial vs. microbial), requiring complementary NMR or FT-ICR-MS analysis .

Q. How can TMAH-based desalination treatments for archaeological iron artifacts be optimized to minimize chloride-induced corrosion?

Optimization strategies include:

特性

IUPAC Name |

tetramethylazanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.H2O/c1-5(2,3)4;/h1-4H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTYBPLFGIVFAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N.HO, C4H13NO | |

| Record name | TETRAMETHYLAMMONIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-92-3 (Parent) | |

| Record name | Tetramethylammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3029108 | |

| Record name | Tetramethylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetramethylammonium hydroxide is a solid in the hydrated form or a colorless liquid with a strong ammonia-like odor. It is soluble in water. It is corrosive to metals and tissue., Dry Powder, Liquid; Liquid, Colorless liquid with an ammonia-like odor; [CAMEO] | |

| Record name | TETRAMETHYLAMMONIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethyl ammonium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1181 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

Specific gravity of solution approximately 1.00 at 24 °C/4 °C | |

| Record name | Tetramethylammonium hydroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

The free base is known only in solution or as a solid pentahydrate, forming colorless, deliquescent needles, Liquid | |

CAS No. |

75-59-2 | |

| Record name | TETRAMETHYLAMMONIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetramethylammonium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLAMMONIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GKP7317Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetramethylammonium hydroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

63 °C | |

| Record name | Tetramethylammonium hydroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。